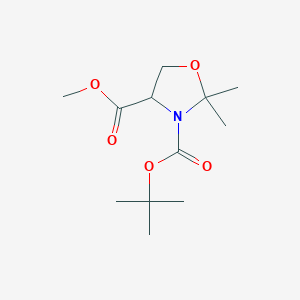![molecular formula C8H14N2O B127449 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 156171-63-0](/img/structure/B127449.png)
3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, also known as Ro 15-4513, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a GABA_A receptor antagonist, meaning that it binds to and inhibits the activity of the GABA_A receptor in the brain. In
Mechanism Of Action
The mechanism of action of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its binding to the GABA_A receptor and inhibiting its activity. The GABA_A receptor is a type of ionotropic receptor that is activated by the neurotransmitter GABA (gamma-aminobutyric acid). When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one binds to a specific site on the GABA_A receptor, known as the benzodiazepine site, and enhances the inhibitory effect of GABA. This results in a decrease in neuronal activity and anxiolytic, anticonvulsant, and sedative effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are primarily due to its binding to the GABA_A receptor and inhibiting its activity. This results in a decrease in neuronal activity and a range of effects, including anxiolytic, anticonvulsant, and sedative effects. Additionally, 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to have neuroprotective effects, possibly due to its ability to modulate the activity of the GABA_A receptor.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its selectivity for the GABA_A receptor, which allows for specific investigation of the role of this receptor in various processes. Additionally, the synthesis method for this compound has been optimized, resulting in a high yield and purity. However, there are also limitations to the use of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments. For example, its effects on the GABA_A receptor may not accurately reflect the effects of endogenous GABA, and its use may not fully capture the complexity of the physiological processes it is being used to investigate.
Future Directions
There are numerous future directions for the use of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in scientific research. One potential direction is the development of new drugs that target the GABA_A receptor using 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a lead compound. Additionally, further investigation into the neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases. Finally, the use of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in combination with other compounds or therapies may lead to new insights into the complex interactions between the GABA_A receptor and other physiological processes.
Synthesis Methods
The synthesis of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the reaction of 1,3-dimethyl-2-imidazolidinone with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting compound is then treated with a reducing agent to yield the final product. This synthesis method has been extensively studied and optimized, resulting in a high yield and purity of the compound.
Scientific Research Applications
3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been used in numerous scientific studies due to its ability to selectively bind to the GABA_A receptor and inhibit its activity. This property has made it a valuable tool for investigating the role of the GABA_A receptor in various physiological and pathological processes, such as anxiety, epilepsy, and alcohol addiction. Additionally, 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been used to study the structure and function of the GABA_A receptor, as well as to develop new drugs that target this receptor.
properties
CAS RN |
156171-63-0 |
|---|---|
Product Name |
3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,3-dimethyl-5,6,7,7a-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C8H14N2O/c1-8(2)9-7(11)6-4-3-5-10(6)8/h6H,3-5H2,1-2H3,(H,9,11) |
InChI Key |
JAHSAEHBOIYNJI-UHFFFAOYSA-N |
SMILES |
CC1(NC(=O)C2N1CCC2)C |
Canonical SMILES |
CC1(NC(=O)C2N1CCC2)C |
synonyms |
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-3,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)











